molecular formula C15H12FN3 B12247693 5-fluoro-N-[(quinolin-4-yl)methyl]pyridin-2-amine

5-fluoro-N-[(quinolin-4-yl)methyl]pyridin-2-amine

Cat. No.: B12247693
M. Wt: 253.27 g/mol
InChI Key: GKPCPOAQFXUWJH-UHFFFAOYSA-N
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Description

5-fluoro-N-[(quinolin-4-yl)methyl]pyridin-2-amine is a compound that belongs to the class of heterocyclic aromatic amines It features a quinoline moiety attached to a pyridine ring via a methylene bridge, with a fluorine atom at the 5-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-N-[(quinolin-4-yl)methyl]pyridin-2-amine typically involves the reaction of 5-fluoropyridin-2-amine with quinoline-4-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride in an aprotic solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-fluoro-N-[(quinolin-4-yl)methyl]pyridin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-fluoro-N-[(quinolin-4-yl)methyl]pyridin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Research is ongoing to explore its potential as an anticancer agent and its ability to inhibit specific enzymes involved in disease pathways.

    Industry: It is used in the development of new materials with specific electronic and optical properties

Mechanism of Action

The mechanism of action of 5-fluoro-N-[(quinolin-4-yl)methyl]pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation by binding to their active sites. The fluorine atom enhances the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-fluoro-N-[(quinolin-4-yl)methyl]pyridin-2-amine is unique due to the presence of both the quinoline and pyridine moieties, as well as the fluorine atom. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C15H12FN3

Molecular Weight

253.27 g/mol

IUPAC Name

5-fluoro-N-(quinolin-4-ylmethyl)pyridin-2-amine

InChI

InChI=1S/C15H12FN3/c16-12-5-6-15(19-10-12)18-9-11-7-8-17-14-4-2-1-3-13(11)14/h1-8,10H,9H2,(H,18,19)

InChI Key

GKPCPOAQFXUWJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)CNC3=NC=C(C=C3)F

Origin of Product

United States

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